molecular formula C6H3BrCl2O B174001 4-Bromo-3,5-dichlorophenol CAS No. 1940-28-9

4-Bromo-3,5-dichlorophenol

Cat. No. B174001
CAS RN: 1940-28-9
M. Wt: 241.89 g/mol
InChI Key: WESPEUKZHWMEIQ-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dichlorophenol is a halophenol that is phenol in which the hydrogens at positions 2 and 4 have been replaced by chlorine and bromine, respectively . It has a molecular formula of C6H3BrCl2O .


Synthesis Analysis

The synthesis of 4-Bromo-3,5-dichlorophenol involves chemical reactions that are typically performed in a laboratory setting. The specific methods for its synthesis may vary, but it’s important to note that these processes should be carried out by trained professionals to ensure safety and accuracy .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3,5-dichlorophenol consists of a phenol ring with bromine and chlorine substituents. The molecular weight is 241.9 .


Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-3,5-dichlorophenol can be complex and depend on the specific conditions and reactants used. For example, it can undergo reactions with strong oxidizing agents .


Physical And Chemical Properties Analysis

4-Bromo-3,5-dichlorophenol is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Enzymatic Reactions and Catalysis

4-Bromo-3,5-dichlorophenol has been studied in the context of enzymatic reactions. For instance, a study explored the asymmetric formation of diphenol by a fungal laccase, where 4-bromo-3,5-dichlorophenol was one of the substrates (Bollag et al., 1979). Another research focused on selective arylations using Pd-catalyzed Suzuki cross-coupling reactions and evaluated electronic and non-linear optical properties of derivatives of 4-bromo-3,5-dichlorophenol (Nazeer et al., 2020).

Environmental Remediation and Biodegradation

The role of 4-bromo-3,5-dichlorophenol in environmental remediation has been investigated. A study on the anaerobic biodegradation of chlorophenols in sludge showed that compounds like 4-bromo-3,5-dichlorophenol can be persistent and challenging to degrade (Boyd & Shelton, 1984). Additionally, research on the enzymatic treatment of halogenated phenols, including 4-bromo-3,5-dichlorophenol, highlighted the potential for using enzymes like horseradish peroxidase in bioremediation processes (Bretz et al., 2020).

Photoreaction Mechanisms

Studies have also looked into the photoreaction mechanisms of halogenated phenols. For example, the photoreaction of 2-bromophenols, including 4-bromo-3,5-dichlorophenol, was studied using matrix-isolation infrared spectroscopy and density-functional-theory calculation (Akai et al., 2002).

Structural Studies

Structural studies have been conducted to understand the bonding and structural properties of halogenated phenols, including 4-bromo-3,5-dichlorophenol. A study on the crystal structure of trichlorophenols illustrated the importance of halogen bonding in determining molecular structure (Mukherjee & Desiraju, 2011).

Analysis and Detection in Environmental Samples

Research has also been conducted on the effective detection and analysis of halogenated phenolic compounds in environmental samples. A method based on online headspace solid-phase microextraction coupled with GC-MS was developed for determining compounds including 4-bromo-3,5-dichlorophenol in surface water (Yuan et al., 2017).

Safety And Hazards

4-Bromo-3,5-dichlorophenol is considered hazardous. It can cause skin and eye irritation, and may cause respiratory irritation if inhaled . It should be handled with care, using appropriate personal protective equipment, and should be used only in a well-ventilated area .

properties

IUPAC Name

4-bromo-3,5-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESPEUKZHWMEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356323
Record name 4-bromo-3,5-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3,5-dichlorophenol

CAS RN

1940-28-9
Record name 4-bromo-3,5-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

81.5 g of 3,5-dichlorophenol and 2.5 g of diphenyl sulfide are dissolved in 1 liter of anhydrous ether. Then 2.5 g of anhydrous aluminium chloride are added and 80 g of bromine are added dropwise at room temperature in the course of 10 minutes. The reaction mixture is then stirred for 15 hours at reflux temperature and subsequently poured into water. The organic phase is separated, washed neutral with water, dried and concentrated. The solid residue is recrystallised from cyclohexane, affording 72.6 g of 3,5-dichloro-4-bromophenol in the form of colourless crystals with a melting point of 118°-120° C.
Quantity
81.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

100 g of 4-bromo-3,5-dichlorophenylamine are added with stirring at 5° C. to a mixture of 125 ml of water and 90 ml of concentrated sulphuric acid. 230 g of crushed ice are added to the reaction mixture, followed by 29 g of sodium nitrite in 70 ml of water, and the reaction mixture is left stirring for 15 minutes. The reaction mixture is added rapidly to a mixture composed of 280 ml of concentrated sulphuric acid and 200 ml of water raised to 160° C., and the reaction mixture is left stirring at 160° C. for 1 hour. The reaction mixture is poured onto a water/crushed ice mixture and extracted with dichloromethane. The organic phase is dried over magnesium sulphate and the solvents are evaporated off under reduced pressure. The residue obtained is purified by chromatography on a column of silica gel, eluting with a 4/6 (v/v) cyclohexane/dichloromethane mixture.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
230 g
Type
reactant
Reaction Step Two
Quantity
29 g
Type
reactant
Reaction Step Three
Quantity
280 mL
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Seven
Quantity
90 mL
Type
reactant
Reaction Step Eight
Name
Quantity
125 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-3,5-dichlorophenol
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Citations

For This Compound
2
Citations
L Ye, YL Li, K Mellström, C Mellin… - Journal of medicinal …, 2003 - ACS Publications
Endogenous thyroid receptor hormones 3,5,3‘,5‘-tetraiodo-l-thyronine (T 4 , 1) and 3,5,3‘-triiodo-l-thyronine (T 3 , 2) exert a significant effects on growth, development, and homeostasis …
Number of citations: 159 pubs.acs.org
G Alvarez-Rivera, M Llompart, C Garcia-Jares… - … of Chromatography a, 2014 - Elsevier
This work presents a new solid-phase microextraction (SPME)-based approach to investigate the formation of halogenated by-products generated by the UV-induced photodegradation …
Number of citations: 21 www.sciencedirect.com

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